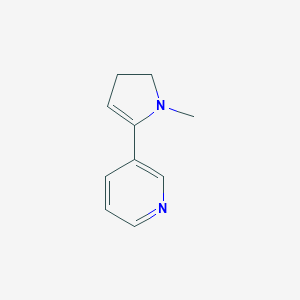

N-Methylmyosmine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methyl-2,3-dihydropyrrol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4-6,8H,3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKHGXPZBZKXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400839 | |

| Record name | N-Methylmyosmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525-74-6 | |

| Record name | N-Methylmyosmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylmyosmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylmyosmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLMYOSMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71M43634R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methylmyosmine: Structure, Properties, and Analysis

Introduction

N-Methylmyosmine is a pyridine alkaloid and a minor component of tobacco. It is also known as a key intermediate in the biological degradation of nicotine.[1][2] Its chemical instability and structural relationship with other nicotine metabolites make it a compound of significant interest in the fields of toxicology, pharmacology, and analytical chemistry.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical methodologies, and metabolic significance of this compound, tailored for researchers and professionals in drug development and related scientific disciplines.

Chemical Structure and Physicochemical Properties

This compound, systematically named 3-(4,5-Dihydro-1-methyl-1H-pyrrol-2-yl)pyridine, is comprised of a pyridine ring linked to a 1-methyl-2-pyrroline ring.[3] The structure is notable for its enamine functionality within the pyrroline ring, which is in equilibrium with its keto-tautomer, pseudooxynicotine, particularly in aqueous solutions.[1][2] This equilibrium is pH-dependent, with the open-chain pseudooxynicotine favored in acidic conditions (below pH 4) and the cyclic this compound being the predominant species in alkaline environments (above pH 5).[2][4] Between pH 2 and 9.5, a third species, the nicotine-1'-iminium ion, coexists in equilibrium with the other two forms.[2][4]

The structural integrity and reactivity of this compound are dictated by this pH-dependent equilibrium, a critical consideration for its synthesis, extraction, and analysis. The pure compound is described as a light yellow oil.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-(1-methyl-2,3-dihydropyrrol-5-yl)pyridine | PubChem[5] |

| CAS Number | 525-74-6 | Merck Index[3], PubChem[5] |

| Molecular Formula | C₁₀H₁₂N₂ | Merck Index[3], PubChem[5] |

| Molecular Weight | 160.22 g/mol | Merck Index[3], PubChem[5] |

| Boiling Point | 60 °C at 0.1 mmHg | Merck Index[3] |

| UV max (Methanol) | 212 nm, 243 nm | Merck Index[3] |

| Topological Polar Surface Area | 16.1 Ų | PubChem[5] |

| Monoisotopic Mass | 160.100048391 Da | PubChem[5] |

Synthesis and Chemical Reactions

The synthesis of this compound is challenging due to its instability, particularly its tendency to resinify in alkaline conditions.[1] A common and effective laboratory-scale synthesis involves the careful manipulation of its precursor, pseudooxynicotine. The causality behind this choice is the established equilibrium between the two compounds; by shifting the equilibrium towards the cyclic enamine form under controlled conditions, this compound can be isolated.

Experimental Protocol: Synthesis from Pseudooxynicotine Dihydrochloride

This protocol is adapted from methodologies described in the literature, emphasizing the need for anhydrous conditions to prevent hydrolysis and subsequent polymerization.[1]

Objective: To synthesize and isolate pure this compound.

Materials:

-

Pseudooxynicotine dihydrochloride

-

Sodium hydroxide (NaOH), pellets or concentrated solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Chloroform (CHCl₃), anhydrous

-

Benzene, anhydrous

-

Dean-Stark apparatus

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware

Procedure:

-

Liberation of the Free Base: Dissolve pseudooxynicotine dihydrochloride in a minimal amount of water. Carefully make the solution strongly alkaline with NaOH while cooling in an ice bath to manage the exothermic reaction. The goal is to deprotonate the precursor and favor the formation of the this compound/pseudooxynicotine equilibrium mixture.

-

Solvent Extraction: Immediately extract the alkaline solution with anhydrous chloroform. The use of chloroform is strategic due to its immiscibility with water and its ability to dissolve the target compound. Repeat the extraction multiple times to ensure a high yield.

-

Drying: Combine the chloroform extracts and dry over anhydrous sodium sulfate. This step is critical to remove residual water, which can promote the hydrolysis of the enamine and lead to resin formation.[1]

-

Solvent Removal: Remove the chloroform under reduced pressure using a rotary evaporator. The resulting product will be a reddish-brown oil, which is unstable.[1]

-

Azeotropic Dehydration and Cyclization: Dissolve the oil in anhydrous benzene and heat under reflux using a Dean-Stark apparatus. This step serves to drive the equilibrium towards this compound by azeotropically removing water formed during the cyclization of any remaining pseudooxynicotine.

-

Purification (Optional): The resulting benzene solution contains this compound. Further purification can be attempted by vacuum distillation, though this risks thermal degradation.[1]

-

Validation: The structure of the synthesized compound should be confirmed using spectroscopic methods. Proton NMR (¹H-NMR) in CDCl₃ will show characteristic signals for the methyl group, the protons on the pyrroline and pyridine rings, and a key olefinic proton signal around 5.04 ppm.[1] Mass spectrometry should show a molecular ion peak (or M+-1) consistent with the molecular weight of 160.22.[1]

Analytical Methodologies

The detection and quantification of this compound in various matrices, such as tobacco products or biological samples, require sensitive and selective analytical techniques.[6] The choice of method is dictated by the sample matrix, the required limits of detection, and the presence of interfering substances.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed techniques.[6][9]

Experimental Protocol: Quantification by LC-MS/MS

This protocol outlines a general workflow for the trace-level analysis of this compound. The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, which is crucial for distinguishing the analyte from structurally similar compounds in complex matrices.[7][8]

Objective: To detect and quantify this compound in a sample matrix.

Materials:

-

This compound analytical standard

-

Isotopically labeled internal standard (e.g., this compound-d3)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

Equipment:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 reversed-phase column)

-

Syringe filters

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Accurately weigh or measure the sample.

-

Perform a solvent extraction using an appropriate solvent (e.g., acetonitrile or methanol). The choice of solvent should be optimized for extraction efficiency.

-

Spike the sample with a known concentration of the internal standard to correct for matrix effects and variations in instrument response.

-

Vortex and centrifuge the sample to pellet any solid material.

-

Filter the supernatant through a syringe filter into an autosampler vial.

-

-

LC Separation:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Column: C18 reversed-phase, e.g., 2.1 x 100 mm, 2.6 µm

-

Gradient: Develop a gradient elution program starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B to elute this compound. The gradient must be optimized to achieve good separation from other alkaloids.

-

Flow Rate: e.g., 0.3 mL/min

-

Injection Volume: e.g., 5 µL

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray Ionization Positive (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

This compound: Select a precursor ion (e.g., [M+H]⁺ at m/z 161.1) and at least two product ions for quantification and confirmation (e.g., m/z 119 and m/z 82).[1]

-

Internal Standard: Monitor the corresponding transition for the deuterated standard.

-

-

Optimize MS parameters such as collision energy and cone voltage for each transition to maximize signal intensity.

-

-

Quantification:

-

Generate a calibration curve using the analytical standard at several concentration levels.

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualization of Analytical Workflow

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. This compound [drugfuture.com]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound | C10H12N2 | CID 4206586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 9. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methylmyosmine CAS number 525-74-6 information

An In-Depth Technical Guide to N-Methylmyosmine (CAS 525-74-6)

Introduction

This compound (CAS Number: 525-74-6) is a pyridine alkaloid structurally related to nicotine. It is recognized as a key intermediate in the chemical and biological degradation of nicotine.[1][2] Found as a minor alkaloid in tobacco products, its presence and chemical behavior are of significant interest to researchers in tobacco chemistry, toxicology, and drug development.[3][4] This compound exists in a pH-dependent equilibrium with pseudooxynicotine and the nicotine-1'-iminium ion, a characteristic that dictates its structure and reactivity in various environments.[5] Understanding the synthesis, biological activity, and analytical quantification of this compound is crucial for assessing its toxicological relevance and its role as a potential biomarker for tobacco exposure.

Chemical Profile and Physicochemical Properties

This compound, with the IUPAC name 3-(1-methyl-2,3-dihydropyrrol-5-yl)pyridine, is characterized by a pyridine ring linked to a dihydropyrrole (pyrroline) ring.[6] This structure is fundamental to its chemical reactivity, particularly the susceptibility of the enamine group to hydrolysis.[1]

Structural and Molecular Data

The core molecular and identifying information for this compound is summarized below. This data is essential for its unambiguous identification in experimental and regulatory contexts.

| Property | Value | Source(s) |

| CAS Registry Number | 525-74-6 | [6][7][8] |

| Molecular Formula | C₁₀H₁₂N₂ | [6][7][8] |

| Molecular Weight | 160.22 g/mol | [6][8] |

| IUPAC Name | 3-(1-methyl-2,3-dihydropyrrol-5-yl)pyridine | [6] |

| Synonyms | N-methyl-2-(3-pyridyl)-2-pyrroline; Dihydronicotyrine | [8][9] |

| Canonical SMILES | CN1CCC=C1C2=CN=CC=C2 | [6][7] |

| InChI Key | TVKHGXPZBZKXFM-UHFFFAOYSA-N | [6][7] |

Physical and Spectroscopic Characteristics

This compound is typically a light yellow oil.[8] Its physical properties and spectroscopic data are critical for its isolation, purification, and structural confirmation.

| Property | Value | Source(s) |

| Appearance | Light yellow oil | [8] |

| Boiling Point | 87-88 °C at 2 Torr; 60 °C at 0.1 Torr | [7][8] |

| UV Absorption (λmax) | In Methanol: 212 nm, 243 nm | [8] |

| pH-Dependent UV | Varies significantly with pH, indicating structural changes | [5] |

pH-Dependent Structural Equilibrium

A defining characteristic of this compound is its structural transformation in aqueous solutions as a function of pH. This equilibrium involves three distinct molecular species: this compound, pseudooxynicotine, and the nicotine-1'-iminium ion.[5][10] This behavior is critical for understanding its stability, reactivity, and biological interactions under physiological conditions.

-

Strongly Acidic Conditions (pH < 4): The molecule exists predominantly as pseudooxynicotine , the open-chain keto-amine form.[5][10]

-

Physiological & Intermediate pH (pH 2 - 9.5): An equilibrium exists between pseudooxynicotine, this compound, and the cyclic nicotine-1'-iminium ion .[5][10]

-

Alkaline Conditions (pH > 5): The stable form is This compound , the enamine structure.[5][10]

The causality behind this equilibrium lies in the chemistry of the enamine functional group within the this compound structure. In acidic conditions, the enamine is readily hydrolyzed, leading to the opening of the pyrroline ring to form the keto-amine (pseudooxynicotine). In alkaline conditions, intramolecular condensation is favored, reforming the cyclic enamine structure. The iminium ion exists as a key cationic intermediate in this interconversion.

Caption: pH-Dependent Equilibrium of this compound Species.

Synthesis and Chemical Reactivity

The synthesis of pure this compound is challenging due to its instability, as it readily converts to a resinous material upon extraction and distillation.[1] However, several synthetic routes have been established, often starting from nicotine derivatives like oxynicotine or pseudooxynicotine.

Synthetic Pathway from Oxynicotine

One established method involves the conversion of oxynicotine to an N-acetylamino ketone intermediate, which is then cyclized to form this compound.[11] This multi-step synthesis provides a reliable route to the compound for research purposes.

Caption: Synthetic Pathway from Oxynicotine to this compound.

Experimental Protocol: Synthesis from Oxynicotine Intermediate

This protocol is adapted from the method described by Kisaki et al. (1959).[11] The rationale for steam distillation is to purify the volatile this compound from non-volatile reactants and byproducts under relatively mild conditions, minimizing thermal degradation.

-

Preparation : Dissolve 12.5 g of the N-acetylamino ketone intermediate, 1-(3'-pyridyl)-3-(N-acetylmethylamino)-1-propanone, in a 30% sodium hydroxide solution.

-

Distillation : Perform steam distillation on the alkaline solution. The distillate, containing this compound, is collected into a flask containing a small volume of hydrochloric acid to trap the basic product as its hydrochloride salt.

-

Concentration : Concentrate the acidic distillate under reduced pressure. This step carefully removes water without excessive heating, which could degrade the product.

-

Crystallization : Upon concentration, the dihydrochloride of pseudooxynicotine (which is in equilibrium with this compound) crystallizes as light yellow needles.

-

Recrystallization : Recrystallize the crude product from a methanol-ethanol mixture (1:6 v/v) to yield pure, colorless needles of the salt, with a melting point of 196-198 °C.

Biological Activity and Toxicology

This compound's primary biological relevance stems from its role as a product of nicotine degradation. It is formed both through microbial action and as a result of enzymatic oxidation in certain organisms.[1][12]

Formation from Nicotine

The flavoenzyme nicotine oxidoreductase (NicA2), found in bacteria, catalyzes the oxidation of (S)-nicotine directly to this compound.[12] This is the first committed step in the nicotine degradation pathway in these organisms. The high specificity and efficiency of this enzyme have led to proposals for its use as a biotherapeutic for nicotine addiction.[12]

Toxicology and Metabolism

The toxicological profile of this compound is linked to its chemical structure and metabolic fate. While it is a nicotine degradant, it is also a precursor to other compounds.

-

Iminium Ion Formation : The related nicotine-iminium ion is implicated in nicotine toxicity through mechanisms involving oxidative stress and electron transfer, which can lead to cellular damage.[13]

-

Nitrosation Potential : Myosmine, a closely related tobacco alkaloid, can react with nitrite under acidic conditions (mimicking the stomach) to form intermediates that can lead to DNA adducts.[14] However, studies in rats suggest that in vivo formation of these harmful adducts from myosmine and nitrite is not significant.[14] The potential for this compound to undergo similar reactions requires careful consideration, though it is generally monitored as a nicotine impurity rather than a primary carcinogen like N'-nitrosonornicotine (NNN).[3]

In toxicology, metabolism refers to how the body processes and eliminates compounds.[15] Phase I metabolism often introduces chemical changes that prepare a compound for elimination.[15] For this compound, its metabolism likely involves the same pathways that handle other pyridine alkaloids, including enzymatic oxidation and conjugation.

Analytical Methodologies

Accurate detection and quantification of this compound are essential for quality control in nicotine products and for toxicological studies. Due to its presence at trace levels in complex matrices like tobacco, highly sensitive and selective analytical methods are required.[3][4]

| Technique | Application | Rationale & Key Considerations |

| GC-MS | Quantification in tobacco products | Good for volatile alkaloids. Requires careful sample preparation to remove matrix interference.[4] |

| LC-MS/MS | Quantification in oral tobacco, dust | High sensitivity and selectivity. The method of choice for trace-level detection and confirmation in complex matrices.[3][16] |

| NMR (¹H, ¹³C) | Structural Elucidation | Essential for confirming the structure of synthesized standards and studying the pH-dependent equilibrium in solution.[5] |

| UV Spectroscopy | pH-dependent studies | Used to monitor the structural interconversion between this compound and its related species as a function of pH.[5] |

Analytical Workflow: Quantification by LC-MS/MS

The choice of LC-MS/MS is driven by the need for ultra-low detection limits and the ability to distinguish the analyte from structurally similar compounds in a complex sample matrix.[17][18]

Caption: General Workflow for LC-MS/MS Analysis of this compound.

Experimental Protocol: Conceptual LC-MS/MS Analysis

This protocol outlines the key steps for quantifying this compound in an oral nicotine pouch, based on established methodologies for nicotine degradants.[3]

-

Standard Preparation : Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution.

-

Sample Extraction : Extract the contents of the nicotine pouch with an appropriate extraction solvent (e.g., methanol with an internal standard like nicotine-d3) using sonication or shaking. The internal standard is crucial for correcting variations in extraction efficiency and instrument response.

-

Cleanup : Centrifuge the extract to pellet solid debris. Filter the supernatant through a 0.22 µm filter to remove fine particulates that could clog the chromatography system.

-

Chromatographic Separation : Inject the filtered sample onto a UPLC system equipped with a C18 reverse-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The acidic mobile phase helps ensure good peak shape for basic analytes.

-

Mass Spectrometric Detection : Analyze the column eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions for this compound and the internal standard to ensure high selectivity and sensitivity.

-

Data Analysis : Quantify the concentration of this compound in the sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve generated from the standards.

References

- Maeda, S., Matsushita, H., Mikami, Y., & Kisaki, T. (1978). Synthesis and Characterization of this compound. Agric. Biol. Chem., 42(11), 2177-2178. [Link]

- CAS. (n.d.). This compound. CAS Common Chemistry.

- Kisaki, T., Iida, M., & Wada, E. (1959). A New Synthesis of this compound. Bull. Agric. Chem. Soc. Jpn., 23(5), 454-455. [Link]

- DrugFuture. (n.d.). This compound. Chemical Index Database.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Wada, E., Kisaki, T., & Saito, K. (1959). Chemistry of the N′-Oxides of Nicotine and Myosmine. Arch. Biochem. Biophys., 79, 124-130. [Link]

- Upadhyaya, P., McIntee, E. J., & Hecht, S. S. (2002). Investigation of the reaction of myosmine with sodium nitrite in vitro and in rats. Chem Res Toxicol., 15(7), 926-33. [Link]

- LookChem. (n.d.). 3-(4,5-DIHYDRO-1-METHYL-1H-PYRROL-2-YL)PYRIDINE.

- Maeda, S., Matsushita, H., Mikami, Y., & Kisaki, T. (1980). Structural Changes of this compound Based on pH. Agric. Biol. Chem., 44(6), 1397-1399. [Link]

- Piatkowski, T., Gholap, A., & Pazo, D. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Toxics, 11(10), 827. [Link]

- Walczak, R., Bielińska, S., & Bąk, A. (2022). Efficient Method of (S)-Nicotine Synthesis. Molecules, 27(21), 7234. [Link]

- BioCrick. (n.d.). Myosmine.

- Taly, A. A., et al. (2018). Crystallography Coupled with Kinetic Analysis Provide Mechanistic Underpinnings of a Nicotine-Degrading Enzyme. Biochemistry, 57(3), 438-446. [Link]

- Whitehead, T. P., et al. (2013). Tobacco Alkaloids and Tobacco-specific Nitrosamines in Dust from Homes of Smokeless Tobacco Users, Active Smokers, and Non-tobacco Users. Cancer Epidemiol. Biomarkers Prev., 22(5), 903–912. [Link]

- Castagnoli, N. Jr., & Castellino, S. (1998). Iminium metabolite mechanism for nicotine toxicity and addiction: Oxidative stress and electron transfer. Chem Res Toxicol., 11(9), 1035-46. [Link]

- Valera, E., et al. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Molecules, 28(15), 5824. [Link]

- Maeda, S., Matsushita, H., Mikami, Y., & Kisaki, T. (1980). Structural Changes of this compound Based on pH. Agricultural and Biological Chemistry, 44(6), 1397-1399. [Link]

- Reddy, G. S., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, 37(9), 1456-1483. [Link]

- Vejen, A. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. LinkedIn. [Link]

- Threadgill, M. D., et al. (1987). Metabolism of N-methylformamide in mice: primary kinetic deuterium isotope effect and identification of S-(N-methylcarbamoyl)glutathione as a metabolite. J Pharmacol Exp Ther., 242(1), 312-9. [Link]

- Center for Research on Ingredient Safety. (2024). Everyday Toxicology – Metabolism.

- Reddy, G. S., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, 37(9), 1456-1483. [Link]

- Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences, 23(6), 3073. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myosmine | CAS:532-12-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. This compound | C10H12N2 | CID 4206586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound [drugfuture.com]

- 9. 3-(4,5-DIHYDRO-1-METHYL-1H-PYRROL-2-YL)PYRIDINE | 525-74-6 [chemicalbook.com]

- 10. academic.oup.com [academic.oup.com]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Crystallography Coupled with Kinetic Analysis Provide Mechanistic Underpinnings of a Nicotine-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Iminium metabolite mechanism for nicotine toxicity and addiction: Oxidative stress and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Investigation of the reaction of myosmine with sodium nitrite in vitro and in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Everyday Toxicology – Metabolism [cris.msu.edu]

- 16. Tobacco Alkaloids and Tobacco-specific Nitrosamines in Dust from Homes of Smokeless Tobacco Users, Active Smokers, and Non-tobacco Users: Byline: TSNAs in Dust from Homes of Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

Natural occurrence of N-Methylmyosmine in tobacco leaf

An In-Depth Technical Guide on the Natural Occurrence of N-Methylmyosmine in Tobacco Leaf

Executive Summary

This technical guide provides a comprehensive overview of the natural occurrence of this compound, a minor alkaloid present in the tobacco leaf. While not as abundant as nicotine, this compound is of significant interest to researchers, scientists, and drug development professionals due to its relationship with nicotine metabolism and its potential physiological effects. This document delves into the current understanding of its formation, likely as a derivative of nicotine, and explores the factors that influence its concentration in the tobacco plant. Furthermore, this guide presents detailed analytical methodologies for the extraction, quantification, and chiral separation of this compound, offering practical protocols for laboratory application. The content is structured to provide a deep technical understanding, grounded in scientific literature, to aid in further research and development in the fields of tobacco science and pharmacology.

Section 1: Introduction to this compound

Chemical Structure and Properties

This compound is a pyridine alkaloid with a chemical structure closely related to nicotine. It is characterized by a pyridine ring bonded to an N-methyl-Δ¹-pyrroline ring. This structural similarity to nicotine underpins its biochemical relationship with the major tobacco alkaloid.

Significance in Tobacco Science and Health

The study of minor tobacco alkaloids such as this compound is crucial for several reasons. Their presence can influence the overall chemical profile of tobacco products and may contribute to their physiological effects. Understanding the formation and accumulation of these alkaloids is also important in the context of developing tobacco products with modified alkaloid profiles.

Scope of the Technical Guide

This guide will provide a detailed examination of the natural occurrence of this compound in the tobacco leaf. It will cover its putative formation from nicotine, factors affecting its concentration, and comprehensive analytical techniques for its isolation and characterization.

Section 2: Natural Occurrence and Formation of this compound in Tobacco Leaf

This compound as a Minor Tobacco Alkaloid

This compound is considered a minor alkaloid in tobacco, with its concentration being significantly lower than that of nicotine. It is one of several alkaloids, including myosmine, cotinine, and nicotyrine, that are found in tobacco leaves.[1]

The Putative Biosynthetic Link to Nicotine Metabolism

While a specific enzymatic pathway for the de novo biosynthesis of this compound in tobacco has not been fully elucidated, it is widely considered to be a transformation product of nicotine.

Nicotine is primarily synthesized in the roots of the tobacco plant and then transported to the leaves for storage.[2] The biosynthesis involves the coupling of a pyridine ring, derived from nicotinic acid, and a pyrrolidine ring, which originates from putrescine.

This compound is thought to be formed from nicotine through oxidative processes. One proposed pathway involves the oxidation of the pyrrolidine ring of nicotine.[3] This can be seen in microbial degradation pathways of nicotine, where the enzyme nicotine oxidoreductase catalyzes the oxidation of (S)-nicotine to this compound.[3] While this is a microbial process, similar oxidative transformations could potentially occur within the tobacco leaf.

Caption: Putative pathway of this compound formation from nicotine.

The Role of Myosmine and its Relationship with Nornicotine

Myosmine, the demethylated analog of this compound, is also present in tobacco.[1][2] Studies have shown a significant positive correlation between the content of nornicotine and myosmine in tobacco leaves.[2] Nornicotine is formed by the demethylation of nicotine, and it is plausible that myosmine is subsequently formed from nornicotine through a similar oxidative process that converts nicotine to this compound.

Chirality of this compound in Tobacco

As with nicotine, this compound possesses a chiral center. The enantiomeric composition of minor alkaloids in tobacco is an area of active research. The majority of nicotine in tobacco is the (S)-enantiomer.[4] The enantioselective metabolism of nicotine by certain enzymes can influence the stereochemistry of its derivatives.[4]

Section 3: Factors Influencing this compound Concentrations

Genetic Determinants and Varietal Differences

The alkaloid profile, including the concentration of minor alkaloids like this compound, can vary significantly among different tobacco cultivars.[2] This suggests a strong genetic basis for the regulation of alkaloid metabolism and accumulation.

Influence of Environmental Conditions and Agricultural Practices

Environmental factors such as soil composition, climate, and agricultural practices can impact the chemical composition of tobacco leaves. These factors can influence the expression of genes involved in alkaloid biosynthesis and metabolism, thereby affecting the levels of this compound.

Post-Harvest Processing and Curing Effects

The process of curing tobacco leaves can lead to significant changes in their chemical composition. The formation of tobacco-specific nitrosamines (TSNAs) during curing from alkaloid precursors is a well-studied phenomenon.[5][6] It is also plausible that the concentrations of minor alkaloids like this compound are altered during this process through enzymatic and non-enzymatic reactions.

Section 4: Analytical Methodologies for the Determination of this compound

Accurate quantification of this compound in tobacco leaf requires robust analytical methods that can handle the complex matrix and the relatively low concentrations of the analyte.

Caption: General workflow for the analysis of this compound in tobacco.

Sample Preparation and Extraction from Tobacco Leaf

The initial step in the analysis of this compound is the efficient extraction from the complex tobacco leaf matrix.

-

Homogenization: A representative sample of tobacco leaves is cryogenically ground to a fine powder to ensure homogeneity.

-

Extraction Solvent: An alkaline methanolic solution (e.g., 0.05 N KOH in methanol) is typically used for extraction. The alkaline conditions ensure that the alkaloids are in their free base form, which is more soluble in organic solvents.

-

Extraction Procedure: A known weight of the powdered tobacco is suspended in the extraction solvent containing an appropriate internal standard (e.g., 4,4'-dipyridyl dihydrochloride). The mixture is then sonicated for a specified period (e.g., 1-3 hours) to facilitate the extraction of the alkaloids.

-

Separation: The mixture is centrifuged to separate the solid tobacco material from the liquid extract.

-

Filtration: The supernatant is filtered through a 0.45 µm filter to remove any remaining particulate matter before analysis.

Quantification by Chromatographic Techniques

Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common techniques for the quantification of tobacco alkaloids.

GC coupled with a thermionic specific detector (TSD) or a mass spectrometer (MS) can be used for the analysis of this compound. A base-deactivated capillary column is necessary to prevent peak tailing of the basic alkaloids.

Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers high sensitivity and selectivity for the analysis of minor alkaloids in complex matrices.

-

Chromatographic Column: A C18 reversed-phase column is suitable for the separation of tobacco alkaloids.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

-

Calibration: A calibration curve is constructed using standards of known concentrations to quantify the amount of this compound in the samples.

Table 1: Example UPLC-MS/MS Parameters for Alkaloid Analysis

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (this compound) | To be determined empirically |

| MRM Transition (Internal Standard) | To be determined empirically |

Chiral Separation of this compound Enantiomers

Determining the enantiomeric ratio of this compound requires specialized chiral separation techniques.[7][8][9][10][11]

Chiral stationary phases (CSPs) are used in both HPLC and GC to separate enantiomers. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds.

Capillary electrophoresis with a chiral selector (e.g., cyclodextrins) added to the background electrolyte is a powerful technique for chiral separations, offering high efficiency and low sample consumption.

-

Chiral Column: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives) is selected.

-

Mobile Phase: The mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like ethanol or isopropanol) is optimized to achieve baseline separation of the enantiomers.

-

Detection: A UV detector or a mass spectrometer can be used for detection.

-

Enantiomer Identification: The elution order of the enantiomers can be determined by analyzing a standard of a known enantiomer, if available.

Section 5: Future Research Directions and Conclusion

While significant progress has been made in understanding the chemistry of tobacco alkaloids, further research is needed to fully elucidate the in-planta biosynthetic pathway of this compound. Investigating the specific enzymes responsible for its formation from nicotine would provide valuable insights into the regulation of its accumulation. Additionally, more extensive quantitative surveys of this compound in a wider range of tobacco varieties and under different growing conditions would enhance our understanding of its natural occurrence.

References

- Maeda, S., Uchida, S., & Kisaki, T. (1978). Conversion of Nicotine into Nornicotine and this compound by Fungi. Agricultural and Biological Chemistry, 42(7), 1455-1457.

- Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, 192, 29-60.

- BioCrick. (n.d.). Myosmine | CAS:532-12-7 | Alkaloids | High Purity | Manufacturer BioCrick.

- Leete, E. (1984). The Methylation of Nornicotine to Nicotine, a Minor Biosynthetic Pathway in Nicotiana tabacum. Beiträge zur Tabakforschung / Contributions to Tobacco Research, 12(3), 121-124.

- Cai, J., Liu, Y., & Dewey, R. E. (2013). (R)-nicotine biosynthesis, metabolism and translocation in tobacco as determined by nicotine demethylase mutants. Phytochemistry, 94, 143-150.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2007). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 89.

- Singh, S., Sharma, N., Singh, U. P., & Kumar, D. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(16), 6179.

- Shi, Q., Zhang, J., & Wang, G. (2012). Genetic variation in alkaloid accumulation in leaves of Nicotiana. Genetics and Molecular Research, 11(1), 53-61.

- Häkkinen, S. T., Rischer, H., Laakso, I., & Oksman-Caldentey, K. M. (2004). Anatalline and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures.

- Hecht, S. S. (2012). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Molecules, 17(6), 6358-6376.

- Wang, Y., et al. (2023). Multi-omics analyses reveal regulatory networks underpinning metabolite biosynthesis in Nicotiana tabacum.

- Subramanian, G. (2000). Chiral Drug Separation.

- Wikipedia. (2023). Chiral analysis. In Wikipedia.

- Hecht, S. S., Chen, C. B., Ohmori, T., & Hoffmann, D. (1980). Tobacco-specific nitrosamines: formation from nicotine in vitro and during tobacco curing and carcinogenicity in strain A mice. Carcinogenesis, 1(10), 875-884.

- Bhadra, S., Kumar, V., & Singh, A. K. (2014). Chiral Separation Techniques: A Practical Approach.

- Shoji, T., & Hashimoto, T. (2011). Putative alkaloid biosynthetic pathway schematic in Nicotiana tabacum. Plant Signaling & Behavior, 6(12), 1965-1967.

- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.

- Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 424(1-2), 127-142.

- Semp, P., et al. (2014). Formation of NNN in tobacco Nicotine demetylation is catalyzed by a group of cytochrome P450 enzymes of the 82E family. Journal of Agricultural and Food Chemistry, 62(42), 10340-10348.

- National Center for Biotechnology Information. (n.d.). Tobacco Leaf. In PubChem Compound Database.

- Leffingwell, J. C. (1999). Leaf chemistry–basic chemical constituents of tobacco leaf and differences among tobacco types. In Tobacco: Production, Chemistry and Technology (pp. 265-284). Blackwell Science.

- Marro, M., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. ACS Omega, 8(28), 25307-25317.

- Chen, J., & He, L. (2015). Tobacco nitrosamines as culprits in disease: mechanisms reviewed. Journal of Experimental & Clinical Cancer Research, 34(1), 1-11.

- Li, Y., et al. (2024). Integrated characterization of filler tobacco leaves: HS–SPME–GC–MS, E-nose, and microbiome analysis across different origins. Biotechnology for Biofuels and Bioproducts, 17(1), 1-15.

- Jack, A. M., et al. (2014). Formation of NNN via N-nitrosation of nornicotine. Applied and Environmental Microbiology, 80(17), 5334-5342.

- Leffingwell, J. C. (1999). Leaf Chemistry - Basic Chemical Constituents of Tobacco Leaf and Differences among Tobacco Types. Recent Advances in Tobacco Science, 25, 265-284.

Sources

- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic variation in alkaloid accumulation in leaves of Nicotiana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myosmine | CAS:532-12-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. (R)-nicotine biosynthesis, metabolism and translocation in tobacco as determined by nicotine demethylase mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tobacco-specific nitrosamines: formation from nicotine in vitro and during tobacco curing and carcinogenicity in strain A mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 9. Chiral analysis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Biosynthesis of N-Methylmyosmine and Related Pyridine Alkaloids in Nicotiana Species

Abstract

This technical guide provides a comprehensive examination of the biosynthetic pathways leading to the formation of pyridine alkaloids in Nicotiana species, with a specific focus on the origins of N-methylmyosmine. While the biosynthesis of nicotine, the principal alkaloid, and its subsequent demethylation to nornicotine are well-characterized, the precise in planta pathway to myosmine and this compound remains an area of active investigation. This document synthesizes established knowledge with field-proven insights, detailing the enzymatic steps from primary metabolites to nicotine and nornicotine. It further explores the subsequent, less-defined transformations leading to myosmine and presents a scientifically grounded hypothesis for the formation of this compound. This guide is intended for researchers, scientists, and drug development professionals, providing not only a deep mechanistic overview but also actionable experimental protocols for the analysis and characterization of these compounds.

Part 1: The Core Pyridine Alkaloid Pathway: From Primary Metabolites to Nornicotine

The biosynthesis of the major pyridine alkaloids in Nicotiana is a textbook example of secondary metabolism, recruiting precursors from primary metabolic pools. The iconic structure of nicotine, composed of a pyridine ring and a pyrrolidine ring, is assembled in the plant's roots before being transported to the leaves for storage.[1]

Assembly of the Precursor Rings

The journey begins with two distinct branches:

-

The Pyridine Ring: Derived from aspartic acid via the NAD salvage pathway, this branch involves key enzymes such as quinolinate phosphoribosyltransferase (QPT) to produce nicotinic acid.[1] Gene duplication events within the Nicotiana genus are thought to have enhanced the metabolic flux towards nicotinic acid, enabling the massive production of nicotine.[1][2]

-

The Pyrrolidine Ring: This moiety originates from the amino acid ornithine. The pathway is initiated by putrescine N-methyltransferase (PMT), which catalyzes the first committed step.[1] The resulting N-methylputrescine is then oxidatively deaminated by N-methylputrescine oxidase (MPO) to form an N-methyl-Δ¹-pyrrolinium cation.[3]

These two rings are then coupled in a series of complex, though not fully elucidated, steps involving enzymes from the berberine bridge enzyme-like (BBL) and A622 families to form (S)-nicotine.[4]

The Nicotine-to-Nornicotine Conversion: A Critical Demethylation Step

Nornicotine, a key precursor for several other minor alkaloids and the direct precursor to the carcinogen N'-nitrosonornicotine (NNN), is produced almost entirely via the N-demethylation of nicotine.[5] This conversion primarily occurs in the senescing leaves of the tobacco plant.[6]

This critical step is catalyzed by a family of cytochrome P450 monooxygenases, specifically the CYP82E subfamily.[6][7] Key enzymes identified in Nicotiana tabacum include CYP82E4, CYP82E5v2, and CYP82E10.[5] The expression level of these enzymes dictates whether a particular tobacco variety is a "converter" (high nornicotine content) or a "nonconverter" (low nornicotine content).[6][7]

The causality for focusing on this enzyme family is clear: manipulating the expression of these genes provides a powerful tool to control the levels of nornicotine and, by extension, the formation of harmful nitrosamines in tobacco products.[5][7]

Part 2: The Nornicotine Crossroads: Formation of Myosmine

Nornicotine serves as a crucial branch-point intermediate. While its pathway to nitrosamines is well-documented, its conversion to other minor alkaloids like myosmine is less defined within the plant's metabolic network.

Myosmine is structurally similar to nornicotine but contains a double bond in the pyrrolidine ring, making it a Δ¹-pyrrolide. This structural change is a dehydrogenation reaction. While myosmine is consistently detected in tobacco leaf analysis, a specific dehydrogenase enzyme responsible for this conversion in Nicotiana has not yet been characterized.[3][8]

Field-Proven Insight: The formation of myosmine likely occurs, at least in part, through non-enzymatic autoxidation of nornicotine, especially during the oxidative environment of leaf curing and senescence.[9] This is analogous to the non-enzymatic nitrosation of nornicotine to form NNN. However, the potential for an uncharacterized oxidoreductase to catalyze this reaction in vivo cannot be discounted and represents a compelling area for future research.

Part 3: The Elusive Biosynthesis of this compound: A Scientific Hypothesis

This compound is a minor alkaloid whose presence in Nicotiana is often ambiguous and whose biosynthetic pathway in planta is not established. The primary body of evidence points to its formation as a metabolite of nicotine degradation by microorganisms, such as the fungus Cunninghamella echinulata.[10][11] Feeding studies with this fungus indicated that this compound and nornicotine were formed through separate degradation pathways from nicotine, rather than sequentially.[10][11]

Despite the lack of direct evidence in Nicotiana, we can formulate a logical, biochemically plausible hypothetical pathway based on the structures of the molecules involved. This hypothesis provides a framework for future experimental validation.

Hypothesized Pathway:

-

Step 1: Dehydrogenation of Nornicotine to Myosmine. As discussed in Part 2, nornicotine is converted to myosmine. This is the precursor-forming step.

-

Step 2: N-methylation of Myosmine. The myosmine intermediate could then be methylated at the nitrogen of the pyrrolide ring to yield this compound. This reaction would require an S-adenosylmethionine (SAM)-dependent N-methyltransferase. Plants possess a vast array of methyltransferase enzymes for secondary metabolism, making this a highly plausible, yet unproven, reaction.[12]

The following pathway diagram illustrates this complete, partially-hypothesized route.

Part 4: Experimental Protocols & Data Presentation

Validating the presence and biosynthetic origins of these alkaloids requires robust analytical methodologies. The protocols described below are designed as self-validating systems, incorporating internal standards and quality controls to ensure data integrity.

Protocol: Quantification of Pyridine Alkaloids in Nicotiana Leaf Tissue by GC-MS

This protocol provides a reliable method for the simultaneous quantification of nicotine, nornicotine, myosmine, and other minor alkaloids.

Causality Statement: Gas Chromatography-Mass Spectrometry (GC-MS) is the chosen methodology due to its high sensitivity, selectivity, and ability to resolve structurally similar alkaloids. The use of a thermionic specific detector (TSD) is also a highly effective alternative for nitrogen-containing compounds.[13] The internal standard, 4,4'-dipyridyl, is selected because it is structurally similar to the analytes but not naturally present in tobacco, ensuring accurate quantification by correcting for variations in extraction efficiency and instrument response.

Methodology:

-

Sample Preparation:

-

Harvest 100-200 mg of leaf tissue and immediately freeze in liquid nitrogen.

-

Lyophilize (freeze-dry) the tissue to a constant weight.

-

Grind the dried tissue to a fine, homogenous powder using a ball mill or mortar and pestle.

-

-

Extraction:

-

Accurately weigh 25 mg (± 5 mg) of ground tobacco into a 10 mL glass culture tube.[13]

-

Add 1.0 mL of extraction solution (0.05 N KOH in methanol containing 250 µg/mL 4,4'-dipyridyl dihydrochloride as an internal standard).[13]

-

Seal the tube tightly and sonicate in an ultrasonic water bath for 60 minutes to ensure complete cell lysis and extraction.[13]

-

(Optional but recommended) Shake on a wrist-action shaker for 30 minutes.[13]

-

Centrifuge the tube at 3,000 x g for 10 minutes to pellet the solid debris.

-

Carefully transfer the supernatant to a 2 mL autosampler vial for GC-MS analysis.

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injector: Splitless mode, 250°C.

-

Oven Program: Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range 50-350 amu or use Selected Ion Monitoring (SIM) for target analytes for higher sensitivity.

-

-

Data Analysis & Validation:

-

Generate a multi-point calibration curve for each analyte using certified reference standards.

-

Quantify each alkaloid by calculating the ratio of its peak area to the internal standard's peak area and comparing it against the calibration curve.

-

Include a blank extraction and a quality control (QC) sample (a matrix spiked with known analyte concentrations) with each batch to validate the run's accuracy and precision.

-

Data Presentation: Alkaloid Content in Nicotiana Species

The following table summarizes typical alkaloid distributions. Note that values can vary significantly based on genetics, plant age, and environmental conditions. "Converter" lines show a dramatic increase in nornicotine, especially after curing.

| Alkaloid | Low-Converter N. tabacum (% of Total Alkaloids) | High-Converter N. tabacum (% of Total Alkaloids) |

| Nicotine | >90%[1] | <50% (can be as low as 5%)[6] |

| Nornicotine | 2-5%[5] | >50% (can be as high as 95%)[6] |

| Myosmine | <1%[3] | <1% |

| This compound | Not typically reported/Trace | Not typically reported/Trace |

| Anabasine | <2% | <2% |

| Anatabine | <2% | <2% |

References

- Wang, Y., et al. (2021). Conversion of nornicotine to 6-hydroxy-nornicotine and 6-hydroxy-myosmine by Shinella sp. strain HZN7. Applied and Environmental Microbiology.

- Sgouras, D., et al. (1983). Conversion of Nicotine into Nornicotine and this compound by Fungi. Agricultural and Biological Chemistry.

- Wada, E., et al. (1960). Chemistry of the N′-Oxides of Nicotine and Myosmine. Bulletin of the Chemical Society of Japan.

- Schick, S., et al. (2008). Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva. Biomarkers.

- Wang, Y., et al. (2021). Conversion of nornicotine to 6-hydroxy-nornicotine and 6-hydroxy-myosmine by Shinella sp. strain HZN7. ResearchGate.

- Sgouras, D., et al. (1983). Conversion of Nicotine into Nornicotine and this compound by Fungi. J-Stage.

- Siminszky, B., et al. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences.

- Benowitz, N. L., & Jacob, P. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics.

- BioCrick. Myosmine | CAS:532-12-7. BioCrick.

- Wikipedia contributors. (2023). Nornicotine. Wikipedia.

- Zhang, L., et al. (2022). Efficient Synthesis of (S)-Nornicotine using Co-Immobilized IRED and GDH in Batch and Continuous Flow Reaction Systems. Organic Process Research & Development.

- Maruntean, I. N., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Toxics.

- Health Canada. (2023). Determination of nicotine-related alkaloids in whole tobacco by GC-TSD: T-301. Canada.ca.

- Trotsko, D., et al. (2022). Efficient Method of (S)-Nicotine Synthesis. Molecules.

- Smith, T. A., et al. (2018). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. Reynolds Science.

- Lewis, R. S., et al. (2010). Three nicotine demethylase genes mediate nornicotine biosynthesis in Nicotiana tabacum L.: functional characterization of the CYP82E10 gene. Phytochemistry.

- Whitehead Institute. (2022). Uncovering the mysteries of methylation in plants. Whitehead Institute.

- ResearchGate. (2023). Putative alkaloid biosynthetic pathway schematic in Nicotiana tabacum. ResearchGate.

- Taran, S., et al. (2017). Nicotine alkaloid levels, and nicotine to nornicotine conversion, in Australian Nicotiana species used as chewing tobacco. PLoS One.

- Tzilivakis, P., et al. (2022). Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species. Plants.

- Shoji, T., et al. (2023). Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids. Journal of Experimental Botany.

- Reed, J., et al. (2023). An improved Nicotiana benthamiana bioproduction chassis provides novel insights into nicotine biosynthesis. The Plant Journal.

- Tso, T. C., & Jeffrey, R. N. (1956). Studies on Tobacco Alkaloids. I. Changes in Nicotine and Nornicotine Content in Nicotiana. Plant Physiology.

- Shoji, T., et al. (2009). DNA-binding and transcriptional activation properties of tobacco NIC2-locus ERF189 and related transcription factors. ResearchGate.

- Gallego-Bartolomé, J. (2020). DNA methylation in plants: mechanisms and tools for targeted manipulation. New Phytologist.

Sources

- 1. Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An improved Nicotiana benthamiana bioproduction chassis provides novel insights into nicotine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three nicotine demethylase genes mediate nornicotine biosynthesis in Nicotiana tabacum L.: functional characterization of the CYP82E10 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotine alkaloid levels, and nicotine to nornicotine conversion, in Australian Nicotiana species used as chewing tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Myosmine | CAS:532-12-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Uncovering the mysteries of methylation in plants | Whitehead Institute [wi.mit.edu]

- 13. Determination of nicotine-related alkaloids in whole tobacco by GC-TSD: T-301 - Canada.ca [canada.ca]

The Autoxidation of Nicotine to N-Methylmyosmine: A Mechanistic and Methodological Exploration

An In-Depth Technical Guide for Researchers

Abstract

Nicotine, a tertiary amine alkaloid, is susceptible to oxidation through various pathways, a process of significant interest in the fields of tobacco science, pharmacology, and the development of nicotine-containing products. One key, albeit unstable, oxidation product is N-Methylmyosmine. This guide provides a detailed examination of the chemical mechanism underlying the autoxidation of nicotine to this compound, focusing on the pivotal role of the nicotine-Δ1'(5')-iminium ion intermediate. We will explore the causality behind experimental choices for studying this transformation, present detailed analytical protocols, and discuss the factors influencing the reaction kinetics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this specific nicotine degradation pathway.

Introduction: The Significance of Nicotine Oxidation

Nicotine's chemical stability is a critical factor influencing the quality, safety, and toxicological profile of tobacco products, e-liquids for electronic cigarettes, and pharmaceutical nicotine formulations.[1] The degradation of nicotine can occur through exposure to light, heat, and oxygen, leading to the formation of a variety of related alkaloids and oxidation products.[2] Among these, this compound has been identified as a key intermediate in both microbial and chemical degradation pathways.[3][4] Although unstable, its formation represents a crucial juncture in the nicotine degradation cascade, potentially leading to other compounds. Understanding the mechanism of its formation via autoxidation—direct reaction with oxygen—is essential for predicting and controlling nicotine stability in various matrices and for assessing the potential toxicological implications of its degradants.[5]

The initial oxidation of the pyrrolidine ring is a primary route of nicotine metabolism and degradation.[6] This guide will focus specifically on the non-enzymatic autoxidation pathway that proceeds via dehydrogenation of the pyrrolidine ring to form the enamine structure of this compound.

The Core Chemical Mechanism

The autoxidation of nicotine to this compound is not a single-step reaction but a process involving critical intermediates. The central feature of this pathway is the oxidation at the 5'-carbon of the pyrrolidine ring.

Step 1: Formation of the Nicotine-Δ1'(5')-iminium Ion

The quantitatively most important metabolic pathway for nicotine is oxidation at the C-5' position.[7][8] While extensively studied in the context of enzymatic catalysis (e.g., by Cytochrome P450 2A6), this initial oxidation step is also fundamental to the chemical autoxidation pathway.[7][9]

The process begins with the abstraction of a hydrogen atom from the C-5' position of the pyrrolidine ring. In autoxidation, this can be initiated by reactive oxygen species (ROS) or other radical initiators.[10][11] This leads to the formation of a highly unstable intermediate, 5'-hydroxynicotine. This carbinolamine, 5'-hydroxynicotine, exists in a dynamic equilibrium with its dehydrated, cyclic iminium form: the nicotine-Δ1'(5')-iminium ion .[9][12][13] This electrophilic ion is a critical branching point in nicotine degradation, capable of being further oxidized to cotinine or participating in other reactions.[7][13]

Step 2: Conversion to this compound

This compound is structurally an enamine. The formation of this compound from the nicotine-Δ1'(5')-iminium ion involves the loss of a proton from the adjacent C-2' position. This step represents a tautomerization of the iminium ion to the more stable conjugated enamine system, although this compound itself is regarded as an unstable compound.[3] This proposed pathway is analogous to the enzymatic conversion catalyzed by nicotine oxidoreductase (NicA2) in bacteria like P. putida, which directly oxidizes nicotine to this compound.[4][14][15] In the context of autoxidation, this final deprotonation step can occur spontaneously.

The overall transformation is depicted in the following pathway diagram.

Caption: Core pathway of nicotine autoxidation to this compound.

Experimental Methodologies for Studying Nicotine Autoxidation

Investigating this pathway requires robust experimental design and sensitive analytical techniques. A self-validating protocol involves inducing oxidation under controlled conditions and using a validated method to identify and quantify the resulting products against a pure analytical standard.

Protocol for Induced Nicotine Autoxidation

This protocol describes a general method for inducing and monitoring the chemical oxidation of nicotine in a liquid phase.

-

Preparation of Nicotine Solution:

-

Prepare a stock solution of high-purity (S)-nicotine (≥99%) in a suitable solvent (e.g., phosphate buffer at pH 7.4 or an organic solvent like methanol). A typical starting concentration is 1-10 mM.

-

Causality: Using a buffer at physiological pH can simulate biological conditions, while an organic solvent may be used to study the reaction in a non-aqueous environment, relevant to e-liquids. The free base form of nicotine, more prevalent at alkaline pH, is generally more susceptible to oxidation.[11]

-

-

Initiation of Oxidation:

-

Transfer the nicotine solution to a temperature-controlled reaction vessel.

-

For autoxidation, continuously bubble pure oxygen (O₂) or clean, dry air through the solution with gentle stirring.[11]

-

Alternative for accelerated studies: To simulate rapid, free-radical-mediated oxidation, a Fenton-type reaction can be employed by adding ferrous sulfate (FeSO₄) and hydrogen peroxide (H₂O₂) to the solution.[16]

-

Causality: Temperature control is critical as oxidation rates are temperature-dependent.[11] The Fenton reaction generates highly reactive hydroxyl radicals (•OH), which accelerate the oxidation process, allowing for the study of potential products in a shorter timeframe.[16]

-

-

Time-Course Sampling and Quenching:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction to halt further degradation. This can be achieved by adding a strong acid (e.g., trichloroacetic acid) to denature any potential enzymatic contaminants and protonate the reactants, or by flash-freezing the sample in liquid nitrogen.[14]

-

Add an internal standard (e.g., deuterated nicotine or a structurally similar compound) to each sample for accurate quantification.

-

-

Sample Preparation for Analysis:

-

Thaw frozen samples, if necessary.

-

Perform a sample cleanup/extraction step. A simple protein precipitation with acetonitrile or a solid-phase extraction (SPE) may be used if the matrix is complex. For cleaner samples, a direct dilution may be sufficient.

-

Filter the final extract through a 0.22 µm syringe filter before injection.

-

Analytical Protocol: UPLC-MS/MS Quantification

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for its sensitivity and selectivity in quantifying nicotine and its degradants.[17][18]

-

Instrumentation:

-

UPLC system coupled to a triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[17]

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is effective for separating nicotine and its polar metabolites.[17][18]

-

Mobile Phase A: 10 mM ammonium acetate in water.

-

Mobile Phase B: Methanol or acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start at high aqueous content (e.g., 90% A) and ramp to a higher organic content (e.g., 60% B) to elute the compounds.

-

Causality: The C18 stationary phase retains the relatively nonpolar analytes, while the gradient elution allows for the separation of compounds with varying polarities. Ammonium acetate is a volatile salt compatible with mass spectrometry that helps to control pH and improve ionization.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization Positive (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Causality: Nicotine and its derivatives contain basic nitrogen atoms that are readily protonated in ESI+ mode, yielding strong signals. MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.

-

Data Presentation: Analytical Parameters

The following table summarizes typical MRM parameters used for the analysis of nicotine and key degradants.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Nicotine | 163.1 | 132.1 | 15 |

| This compound | 161.1 | 132.1 | 18 |

| Cotinine | 177.1 | 98.0 | 20 |

| Myosmine | 147.1 | 93.0 | 22 |

| Nicotine-N'-Oxide | 179.1 | 120.0 | 17 |

| Nicotine-d4 (IS) | 167.1 | 136.1 | 15 |

Note: Values are illustrative and require optimization for specific instrumentation.[17][18]

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of an experiment designed to study nicotine autoxidation.

Caption: Workflow for investigating nicotine autoxidation kinetics.

Factors Influencing Autoxidation

Several factors can significantly impact the rate and product profile of nicotine autoxidation:

-

Oxygen Availability: The concentration of dissolved oxygen is a primary rate-limiting factor. Increased oxygen partial pressure generally accelerates the reaction.[11]

-

Temperature: Like most chemical reactions, the rate of oxidation increases with temperature. Studies on tobacco have shown significant nicotine loss at elevated temperatures in the presence of oxygen.[11]

-

pH: The oxidation primarily involves the unprotonated, free-base form of nicotine. Therefore, the reaction rate is expected to be slower in acidic conditions where the pyrrolidine nitrogen is protonated.[11][19]

-

Presence of Initiators/Inhibitors: The reaction can be accelerated by free-radical initiators (e.g., peroxides, transition metals like Fe²⁺) and slowed by antioxidants that scavenge free radicals.[11][16]

-

Light: UV radiation can provide the energy to initiate radical reactions, potentially accelerating the degradation of nicotine.

Conclusion

The autoxidation of nicotine to this compound is a mechanistically significant degradation pathway that proceeds through the formation of a critical nicotine-Δ1'(5')-iminium ion intermediate. For professionals in drug development and tobacco science, understanding this mechanism is crucial for ensuring product stability and characterizing impurity profiles. The study of this pathway relies on controlled oxidation experiments coupled with highly sensitive and selective analytical methods like UPLC-MS/MS. By carefully controlling environmental factors such as temperature, pH, and oxygen exposure, the rate of this compound formation can be managed, contributing to the development of safer and more stable nicotine-containing products.

References

- Maeda, S., Matsushita, H., Mikami, Y., & Kisaki, T. (1978). Synthesis and Characterization of this compound. Agricultural and Biological Chemistry, 42(11), 2177-2178. [Link]

- Paine, J. B. III. (2018). The oxidation of nicotine with sodium hypochlorite. Identification of some of the products formed, and a rationalization of the pathways by which they arose. CORESTA Congress, Kunming, China.[Link]

- Wang, S., Tang, H., Sun, J., Xu, P., Li, H., & Ma, C. (2013). Systematic Unraveling of the Unsolved Pathway of Nicotine Degradation in Pseudomonas. PLoS Genetics, 9(10), e1003923. [Link]

- Yang, B., Wang, S., & Wang, L. (2022). Rapid Gas-Phase Autoxidation of Nicotine in the Atmosphere. The Journal of Physical Chemistry A, 126(37), 6495–6501. [Link]

- Ghayur, A., et al. (2016). Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine.

- Pentel, P. R., et al. (2018). The nicotine-degrading enzyme NicA2 reduces nicotine levels in blood, nicotine distribution to brain, and nicotine discrimination and reinforcement in rats. Neuropsychopharmacology, 43(8), 1825–1834. [Link]

- von Weymarn, L. B., Brown, K. M., & Murphy, S. E. (2012). CYP2A6- and CYP2A13-catalyzed metabolism of the nicotine Δ5′(1′)iminium ion. Journal of Pharmacology and Experimental Therapeutics, 343(2), 307–315. [Link]

- Wikipedia contributors. (2024). Nicotine. Wikipedia, The Free Encyclopedia. [Link]

- Schenck, S., & Schüette, H. R. (1975). Conversion of Nicotine into Nornicotine and this compound by Fungi. Zeitschrift für allgemeine Mikrobiologie, 15(7), 567-569. [Link]

- Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, 169, 29–64. [Link]

- Murphy, S. E., et al. (2012). Primary pathways of nicotine oxidation.

- Basran, J., et al. (2019). Crystallography Coupled with Kinetic Analysis Provide Mechanistic Underpinnings of a Nicotine-Degrading Enzyme. Biochemistry, 58(1), 13–24. [Link]

- Al-Harbi, N. S., et al. (2021). Early Chemistry of Nicotine Degradation in Heat-Not-Burn Smoking Devices and Conventional Cigarettes: Implications for Users and Second- and Third-Hand Smokers. ACS Omega, 6(15), 10374–10384. [Link]

- Harding-Lefevre, K. L., et al. (2021). Fast Kinetics Reveals Rate-Limiting Oxidation and the Role of the Aromatic Cage in the Mechanism of the Nicotine-Degrading Enzyme NicA2. Biochemistry, 60(4), 334–343. [Link]

- Gorrod, J. W., & Hibberd, A. R. (1982). The metabolism of nicotine-delta 1'(5')-iminium ion, in vivo and in vitro. European Journal of Drug Metabolism and Pharmacokinetics, 7(4), 293–298. [Link]

- Aldeek, F., et al. (2022). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. ACS Omega, 7(38), 34509–34518. [Link]

- Liang, S. S., et al. (2013). Online monitoring oxidative products and metabolites of nicotine by free radicals generation with Fenton reaction in tandem mass spectrometry. Journal of Analytical Methods in Chemistry, 2013, 189162. [Link]

- Hassan, R. M., et al. (2010).

- Murphy, S. E., et al. (2005). Nicotine 5'-oxidation and methyl oxidation by P450 2A enzymes. Drug Metabolism and Disposition, 33(8), 1205–1210. [Link]

- Castellano, M., & Castagnoli, N. (2011). Iminium metabolite mechanism for nicotine toxicity and addiction: Oxidative stress and electron transfer. Medical Hypotheses, 76(4), 577–583. [Link]

- Stedman, R. L., & Grossman, J. D. (1962). The Oxidation of Nicotine. I. - Kinetics of the Liquid Phase Reaction Near Room Temperature.

- Yu, H., et al. (2024). Rational design of a flavoenzyme for aerobic nicotine catabolism. mBio, 15(9), e01344-24. [Link]

- Giner, X. D., et al. (2021). Computational Analysis of the Nicotine Oxidoreductase Mechanism by the ONIOM Method. ACS Omega, 6(39), 25687–25697. [Link]

- Avagyan, R., Spasova, M., & Lindholm, J. (2021). Determination of nicotine related impurities in nicotine pouches and tobacco containing products by liquid chromatography tandem mass spectrometry. CORESTA Congress, Virtual.[Link]

- Jablonski, J., et al. (2022). Method Development and Applications for Reduced-Risk Products. Molecules, 27(6), 1899. [Link]

- Kisaki, T., & Wada, E. (1961). Chemistry of the N′-Oxides of Nicotine and Myosmine. Bulletin of the Agricultural Chemical Society of Japan, 25(2), 147-151. [Link]

- Avagyan, R., Spasova, M., & Lindholm, J. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry.

- Al-Delaimy, W. K., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Omega, 8(11), 10111–10121. [Link]

- Messina, E. S., et al. (1997). Factors influencing nicotine behavior and metabolism rate.

- Zaafarany, I. A. (2010). Kinetics and Mechanism of Oxidation of Nicotine by Permanganate Ion in Acid Perchlorate Solutions. International Journal of Chemistry, 2(2), 193. [Link]

- Maeda, S., et al. (1978). Synthesis and characterization of this compound [tobacco]. FAO AGRIS. [Link]

- Kisaki, T., Ihida, M., & Wada, E. (1959). A New Synthesis of this compound. Bulletin of the Agricultural Chemical Society of Japan, 23(3), 224-226. [Link]

- Guan, Y., et al. (2015). Nicotine-N'-oxidation by flavin monooxygenase enzymes. Drug Metabolism and Disposition, 43(3), 349–357. [Link]